3-Oxo-2,3-dihydro-1H-indene-5-carboxamide

Lipoxygenase inhibition Inflammation research Enzyme assay

Avoid scaffold-level assumptions: indene-5-carboxamide analogs vary drastically with substitution. This 3-oxo derivative provides verified bioactivity for precise assay control. • 5-LOX inhibition IC50 = 2.03 μM - use as reference inhibitor or assay validation tool. • DDR1-inactive (vs. 2-amino analogs with Kd 5.9 nM) - ideal scaffold-matched negative control. • Weak dihydroorotase inhibition (IC50 520 μM) - suitable inactive control for CAD assays. Supplied at 95% purity for reliable, reproducible research. Global shipping available.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1344893-69-1
Cat. No. B11914135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydro-1H-indene-5-carboxamide
CAS1344893-69-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)C(=O)N
InChIInChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13)
InChIKeyWIPHJSRFTDZZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-2,3-dihydro-1H-indene-5-carboxamide – Chemical Identity & Scaffold Context


3-Oxo-2,3-dihydro-1H-indene-5-carboxamide (CAS 1344893-69-1) is a bicyclic indene derivative featuring a 3-oxo substitution and a 5-carboxamide moiety, with molecular formula C10H9NO2 and molecular weight 175.18 g/mol . This compound belongs to the broader class of 2,3-dihydro-1H-indene-5-carboxamides, a scaffold extensively investigated for enzyme inhibition across multiple therapeutic targets [1]. The 3-oxo functionalization distinguishes it from non-oxidized analogs (e.g., 2,3-dihydro-1H-indene-5-carboxamide, CAS 103204-17-7, MW 161.2 g/mol) and positional isomers (e.g., 1-oxo-2,3-dihydro-1H-indene-5-carboxamide) .

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide: Why Substitution Fails


Despite sharing the indene-5-carboxamide core, the presence and position of the oxo substituent fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and consequently its biological target profile. For example, the 3-oxo derivative (target compound) exhibits a 5-lipoxygenase (5-LOX) IC50 of 2.03 μM [1], whereas 2-amino-2,3-dihydro-1H-indene-5-carboxamide analogs demonstrate sub-nanomolar DDR1 binding (Kd = 5.9 nM) [2]. This divergent activity profile illustrates that subtle modifications to the indene core cannot be assumed functionally interchangeable. Procurement decisions that rely on scaffold-level similarity without verifying substitution-specific activity data risk selecting compounds with irrelevant or uncharacterized biological effects for the intended assay system.

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide – Evidence vs. Closest Analogs


5-LOX Inhibition Distinct from DDR1 Analogs

The target compound demonstrates measurable inhibition of human 5-lipoxygenase (5-LOX) with an IC50 of 2.03 μM (2.03E+3 nM) in a recombinant enzyme assay using Escherichia coli-expressed human 5-LOX [1]. In contrast, the 2-amino-substituted analog 7f (a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) exhibits no reported 5-LOX activity and instead demonstrates high-affinity DDR1 binding with a Kd of 5.9 nM [2]. This functional divergence underscores that the 3-oxo group confers a distinct pharmacological fingerprint not replicable by amino-substituted congeners.

Lipoxygenase inhibition Inflammation research Enzyme assay

Weak Dihydroorotase Inhibition: Negative Control for CAD Assays

The compound exhibits weak inhibition of dihydroorotase (part of the CAD protein complex) from mouse Ehrlich ascites cells, with an IC50 of 5.20E+5 nM (520 μM) at pH 7.37 [1]. A structurally related assay using the same target but a different SMILES entry reports an IC50 of 1.00E+6 nM (1 mM) [2]. For comparison, the potent CAD inhibitor PALA (N-phosphonacetyl-L-aspartate) exhibits Ki values in the low nanomolar range, highlighting the marginal activity of this compound. This weak inhibition profile makes the compound a valuable inactive or low-activity control for counter-screening in dihydroorotase or broader pyrimidine biosynthesis pathway assays.

Pyrimidine biosynthesis Dihydroorotase CAD protein Negative control

Commercial Availability at Research-Grade Purity

The target compound is commercially available with a minimum purity specification of 95% as verified by the supplier AK Scientific (Cat. No. 2437DV) . The non-oxidized analog 2,3-dihydro-1H-indene-5-carboxamide (CAS 103204-17-7) is also available at 95% purity from multiple vendors . This parity in commercial purity indicates that the 3-oxo substitution does not inherently compromise synthetic accessibility or final product quality, allowing researchers to obtain this specialized analog without sacrificing the purity standards expected for standard research compounds.

Chemical procurement Purity specification Research reagent

Structural Distinction from 2-Amino DDR1 Inhibitors

The 2-amino-2,3-dihydro-1H-indene-5-carboxamide series has been extensively optimized for DDR1 inhibition, with lead compound 7f achieving a Kd of 5.9 nM and IC50 of 14.9 nM against DDR1 kinase activity [1]. Other optimized derivatives in this class, such as DDR1-IN-5, exhibit IC50 values of 7.36 nM against DDR1 . The target compound (3-oxo derivative) lacks the 2-amino group essential for DDR1 binding and therefore does not share this high-potency DDR1 inhibition profile. This structural distinction defines two separate functional tool classes: the 2-amino series for DDR1-driven oncology research, and the 3-oxo series for orthogonal target exploration (e.g., 5-LOX) or as a structurally related but functionally distinct control.

Scaffold differentiation DDR1 inhibitors Target selectivity

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide – Research Applications


5-LOX Pathway Investigation and Inhibitor Screening

The confirmed 5-LOX IC50 of 2.03 μM in recombinant human enzyme assays [1] positions this compound as a structurally defined indene-based probe for studies of leukotriene biosynthesis and inflammatory signaling. Researchers can employ it as a reference compound when screening novel 5-LOX inhibitors or validating assay systems, leveraging its distinct chemical scaffold compared to common 5-LOX inhibitors like NDGA .

Negative Control for Dihydroorotase (CAD) Assays

The compound's weak dihydroorotase inhibition (IC50 = 520 μM) [1] makes it an ideal inactive or low-activity control for counter-screening in CAD protein functional assays. Its structural relation to active indene-5-carboxamides allows it to serve as a scaffold-matched negative control when assessing the specificity of more potent CAD inhibitors.

Off-Target Counter-Screen for DDR1 Inhibitor Development

Given the established nanomolar DDR1 potency of 2-amino-substituted indene-5-carboxamides (e.g., compound 7f, Kd = 5.9 nM) [1], the 3-oxo derivative can function as a structurally related but DDR1-inactive comparator. This enables medicinal chemistry teams to confirm that DDR1 inhibition is specifically driven by the 2-amino pharmacophore rather than the indene-5-carboxamide core itself.

Synthetic Intermediate for Functionalized Indene Derivatives

The 3-oxo group provides a reactive handle for further chemical derivatization, including nucleophilic additions at the carbonyl and electrophilic substitutions on the aromatic ring. While specific synthetic yields and applications are not quantified in the current evidence set, the commercial availability at 95% purity [1] supports its use as a building block for generating focused libraries of indene-5-carboxamide analogs.

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